1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
CAS No.: 1404064-02-3
Cat. No.: VC4224863
Molecular Formula: C8H9NO3
Molecular Weight: 167.164
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1404064-02-3 |
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Molecular Formula | C8H9NO3 |
Molecular Weight | 167.164 |
IUPAC Name | 1-ethyl-6-oxopyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO3/c1-2-9-6(8(11)12)4-3-5-7(9)10/h3-5H,2H2,1H3,(H,11,12) |
Standard InChI Key | GWCRVVADHPQNNB-UHFFFAOYSA-N |
SMILES | CCN1C(=O)C=CC=C1C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a partially unsaturated six-membered pyridine ring with a ketone group at position 6 and a carboxylic acid at position 2. The ethyl substituent at the nitrogen atom introduces steric and electronic modifications critical to its reactivity . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₈H₉NO₃ | |
Molecular weight | 167.17 g/mol | |
IUPAC name | 1-ethyl-6-oxopyridine-2-carboxylic acid | |
SMILES | CCN1C(=O)C=CC=C1C(=O)O | |
InChIKey | GWCRVVADHPQNNB-UHFFFAOYSA-N |
Synthesis and Preparation Methods
Conventional Synthetic Routes
The most reported method involves esterification of 6-oxo-1,6-dihydropyridine-2-carboxylic acid with ethanol under acidic conditions :
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Step 1: Suspend 6-oxo-1,6-dihydropyridine-2-carboxylic acid (400 mg, 2.88 mmol) in ethanol.
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Step 2: Add thionyl chloride (315 μL, 4.31 mmol) as a catalyst.
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Step 3: Reflux for 90 minutes, yielding the ethyl ester intermediate .
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Step 4: Hydrolyze the ester to the carboxylic acid under basic conditions.
This route achieves near-quantitative yields (100%) but requires careful control of reaction pH and temperature to avoid side reactions .
Alternative Approaches
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Microbial hydroxylation: Alcaligenes faecalis DSM 6269 hydroxylates pyridine-2-carboxylic acid analogs, though this method remains unexplored for the ethyl derivative .
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Benzylation/Dealkylation: Benzyl chloride intermediates are used to protect hydroxyl groups in related compounds, but scalability issues persist .
Biological and Pharmacological Significance
Calcium Channel Modulation
Dihydropyridine derivatives are renowned for their role in cardiovascular therapeutics. The ethyl substituent in this compound enhances membrane permeability compared to methyl analogs, potentially improving bioavailability. Computational models suggest interactions with L-type calcium channels, though in vitro validation is pending.
Applications in Medicinal Chemistry
Drug Intermediate
The compound is a key intermediate in synthesizing:
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Calcium channel blockers: Structural modifications at the 3- and 5-positions yield derivatives with enhanced vasodilatory effects.
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Antimicrobial agents: Carboxylic acid moiety enables metal chelation, disrupting microbial enzyme activity.
Solid Form Optimization
Crystallographic studies highlight polymorphism’s impact on drug efficacy. For example, olutasidenib’s Type A solid form (XRPD peaks at 6.3°, 12.8°) exhibits superior stability compared to amorphous forms . Similar principles apply to formulating derivatives of this compound.
Analytical Characterization
Spectroscopic Data
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NMR (DMSO-d₆): δ 1.3 (t, 3H, CH₂CH₃), 3.5 (q, 2H, NCH₂), 6.5–7.1 (m, 3H, pyridine-H) .
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MS (ESI+): m/z 168 [M+H]⁺, consistent with the molecular formula .
Thermal Analysis
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